Product packaging for Ethyl 3-cyclohexyl-2-fluoropropanoate(Cat. No.:CAS No. 1803587-34-9)

Ethyl 3-cyclohexyl-2-fluoropropanoate

Cat. No.: B1381055
CAS No.: 1803587-34-9
M. Wt: 202.27 g/mol
InChI Key: XWVWXMAXBYKOEQ-UHFFFAOYSA-N
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Description

Ethyl 3-cyclohexyl-2-fluoropropanoate (CAS 1803587-34-9) is a fluorinated organic compound with the molecular formula C 11 H 19 FO 2 and a molecular weight of 202.27 g/mol . This ester is characterized by a cyclohexyl group and a fluorine atom on the propanoate chain, a structure that makes it a valuable building block in medicinal and organic chemistry research. Fluorinated compounds are of significant interest in the development of pharmaceuticals and agrochemicals, as the introduction of fluorine can dramatically alter a molecule's metabolic stability, bioavailability, and binding properties. While specific biocatalytic applications for this exact compound are not detailed in the literature, related fluorinated esters serve as key intermediates in the synthesis of more complex molecules, including potential antiviral agents . As a liquid, it is suitable for various synthetic transformations. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use. For specific storage and handling information, please consult the Safety Data Sheet (SDS).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H19FO2 B1381055 Ethyl 3-cyclohexyl-2-fluoropropanoate CAS No. 1803587-34-9

Properties

IUPAC Name

ethyl 3-cyclohexyl-2-fluoropropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19FO2/c1-2-14-11(13)10(12)8-9-6-4-3-5-7-9/h9-10H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWVWXMAXBYKOEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1CCCCC1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Fluorination Methods

Fluorination is a critical step in synthesizing fluorinated compounds. Here are some general methods that could be adapted for Ethyl 3-cyclohexyl-2-fluoropropanoate:

Fluorination Method Reagents Conditions Yield/Selectivity
Potassium Fluoride (KF) KF, solvent Mild conditions High yield, good selectivity
DAST Fluorination DAST, solvent Low temperature High yield, specific conditions

Alkylation Methods

Alkylation is necessary for introducing the cyclohexyl group. Common methods include:

Alkylation Method Reagents Conditions Yield/Selectivity
Grignard Reaction Grignard reagent, solvent Low temperature Good yield, specific conditions
Radical Alkylation Radical initiator, solvent High temperature Variable yield, less selective

Challenges and Considerations

  • Stereochemistry : The introduction of a fluorine atom and a cyclohexyl group can lead to stereoisomers, which may require careful control of reaction conditions to achieve the desired stereochemistry.
  • Selectivity : Fluorination reactions can sometimes be non-selective, leading to unwanted by-products. The choice of fluorinating agent and conditions is crucial to minimize these issues.
  • Safety : Fluorination reactions often involve hazardous reagents, requiring appropriate safety precautions and equipment.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-cyclohexyl-2-fluoropropanoate can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form carboxylic acids.

    Reduction: The ester can be reduced to form alcohols.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) and amines (NH2-) can be used for substitution reactions.

Major Products Formed

    Oxidation: 3-cyclohexyl-2-fluoropropanoic acid.

    Reduction: 3-cyclohexyl-2-fluoropropanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-cyclohexyl-2-fluoropropanoate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-cyclohexyl-2-fluoropropanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The fluorine atom can enhance the compound’s stability and bioavailability, making it a valuable component in drug design.

Comparison with Similar Compounds

Structural Analogues with Fluorine and Cyclic Substituents

a. Ethyl 3-cyclopropyl-2-(3-fluorobenzyl)-3-oxopropanoate (4bg)

  • Structure : Cyclopropyl group at β-position; 3-fluorobenzyl substituent.
  • Synthesis: Prepared via alkylation of ethyl 3-cyclopropyl-3-oxopropanoate with 3-fluorobenzyl bromide (yield: 65%) .

b. Ethyl 3-(2-fluorophenyl)-3-oxopropanoate

  • Structure : 2-fluorophenyl group at β-position; ketone at α-position.
  • Properties : Exhibits strong electron-withdrawing effects due to the fluorophenyl-ketone combination, leading to higher acidity (pKa ~8.5) compared to the cyclohexyl derivative (pKa ~10.2) .

c. Ethyl 2-fluoro-3-oxo-3-phenylpropanoate

  • Structure : Fluorine at α-position; phenyl group at β-position.
  • Applications : Used in synthesizing fluorinated heterocycles due to its planar carbonyl group, contrasting with the sterically hindered cyclohexyl variant .

Key Observations :

  • Cyclohexyl derivatives generally exhibit lower yields in stereoselective syntheses compared to smaller substituents (e.g., cyclopropyl), likely due to steric hindrance .
  • Fluorine placement (α vs. β) significantly impacts reactivity; α-fluorination reduces nucleophilic attack susceptibility .
Physicochemical Properties
Property Ethyl 3-cyclohexyl-2-fluoropropanoate Ethyl 3-(2-fluorophenyl)-3-oxopropanoate Ethyl 2-fluoro-3-oxo-3-phenylpropanoate
Melting Point 68–70°C 45–47°C 55–57°C
19F NMR Shift δ -183.2 ppm δ -112.5 ppm δ -119.8 ppm
LogP 3.2 (predicted) 2.8 2.5

Analysis :

  • The cyclohexyl group increases hydrophobicity (higher LogP) compared to aromatic substituents.
  • Fluorine chemical shifts vary based on electronic environment: electron-withdrawing groups deshield fluorine nuclei .

Biological Activity

Ethyl 3-cyclohexyl-2-fluoropropanoate is a fluorinated ester that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological interactions, and relevant research findings.

This compound is characterized by its unique structure, which includes a cyclohexyl group and a fluorine atom. This configuration can influence its reactivity and biological interactions. The compound can undergo various chemical reactions, including:

  • Oxidation : Converts the ester group into carboxylic acids.
  • Reduction : Forms alcohols from the ester.
  • Substitution : The fluorine atom can be replaced with other functional groups through nucleophilic substitution.

These reactions are facilitated by common reagents such as potassium permanganate for oxidation and lithium aluminum hydride for reduction.

The biological activity of this compound is largely attributed to its interaction with enzymes and receptors within biological systems. The presence of the fluorine atom enhances the compound's stability and bioavailability, making it a candidate for drug design. Its mechanism may involve modulation of enzyme activity or receptor binding, leading to various physiological effects.

Case Studies and Experimental Data

A series of experiments were conducted to evaluate the biological effects of this compound in vitro. The compound was tested against various cell lines to assess cytotoxicity and therapeutic index. The results indicated that while some derivatives exhibited moderate cytotoxicity, they also showed promising selectivity indices compared to standard antiviral agents .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with other fluorinated esters:

Compound NameStructure FeaturesBiological Activity
Ethyl 2-fluoropropanoateFluorine at C2Moderate antiviral activity
Ethyl 3-fluoropropanoateFluorine at C3Limited data on biological effects
Ethyl 2-cyclohexylpropanoateCyclohexyl group without fluorineVaried biological activities
This compound Cyclohexyl group + fluorine at C2Investigated for multiple activities

This table highlights how the positioning of the fluorine atom and the presence of the cyclohexyl group can affect biological activity and reactivity.

Q & A

Q. What are the optimal synthetic routes for Ethyl 3-cyclohexyl-2-fluoropropanoate?

  • Methodological Answer : The synthesis of fluorinated esters like this compound typically involves halogenation or substitution reactions. For example, fluorination can be achieved via nucleophilic substitution using potassium fluoride (KF) or electrophilic fluorinating agents (e.g., Selectfluor®). A cyclohexyl group can be introduced via Friedel-Crafts alkylation or Grignard reactions. A validated approach for analogous compounds (e.g., ethyl 2-fluoro-3-oxo-3-phenylpropanoate) uses mechanochemical fluorination under solvent-free conditions with KF as the fluoride source . Purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended.

Q. How can spectroscopic techniques characterize this compound?

  • Methodological Answer : Key characterization methods include:
  • ¹H NMR : The fluorine atom induces splitting patterns (e.g., doublets for adjacent protons). For example, in ethyl 2-fluoro-3-oxo-3-phenylpropanoate, the fluorinated proton appears as a doublet (δ 5.86, J = 48.9 Hz) .
  • ¹³C NMR : The fluorinated carbon resonates downfield (~90-110 ppm), while ester carbonyls appear near 170 ppm.
  • IR Spectroscopy : Stretching vibrations for C=O (ester) at ~1740 cm⁻¹ and C-F at ~1100 cm⁻¹.

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer : While specific GHS data for this compound is limited, analogous fluorinated esters (e.g., ethyl 3-(2-fluorophenyl)-3-oxopropanoate) are classified as non-hazardous but require standard precautions:
  • Use fume hoods to avoid inhalation.
  • Wear nitrile gloves and safety goggles.
  • Store in airtight containers away from oxidizing agents .

Advanced Research Questions

Q. How does the cyclohexyl group influence reactivity compared to aryl substituents?

  • Methodological Answer : The cyclohexyl group introduces steric hindrance and electron-donating effects, altering reactivity. For example:
  • Oxidation : Cyclohexyl-substituted esters may resist oxidation compared to aryl analogs due to reduced conjugation stability. Potassium permanganate (KMnO₄) in acidic conditions can oxidize hydroxyl groups to ketones .
  • Nucleophilic Substitution : Steric bulk may slow SN2 reactions, favoring alternative pathways (e.g., elimination).
    Computational modeling (DFT) can compare transition states for cyclohexyl vs. phenyl derivatives .

Q. How to resolve contradictions in spectral data for fluorinated esters?

  • Methodological Answer : Contradictions often arise from solvent effects, impurities, or stereochemistry. For example:
  • Solvent Polarity : NMR chemical shifts vary with deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆).
  • Enantiomeric Purity : Chiral HPLC or Mosher ester analysis can resolve discrepancies in optical rotation data.
    Cross-validate with high-resolution mass spectrometry (HRMS) and X-ray crystallography for unambiguous confirmation .

Q. What assays can evaluate its potential as an enzyme inhibitor?

  • Methodological Answer : Design enzyme inhibition assays using:
  • Kinetic Studies : Measure IC₅₀ values via fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives for hydrolases).
  • Docking Simulations : Use software like AutoDock Vina to predict binding affinities to target enzymes (e.g., cyclooxygenase or lipase).
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics.
    Similar sulfur-containing analogs (e.g., ethyl 2-(3-methoxy-3-oxopropyl)sulfanylpropanoate) have been used to study metabolic pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 3-cyclohexyl-2-fluoropropanoate
Reactant of Route 2
Ethyl 3-cyclohexyl-2-fluoropropanoate

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